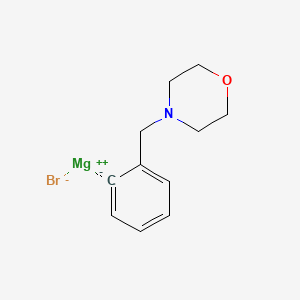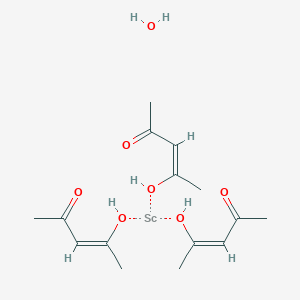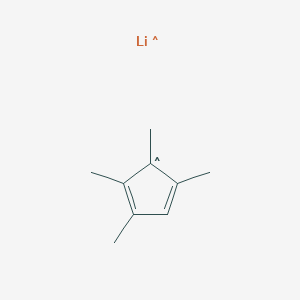
Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate: is an organometallic compound with the chemical formula C20H30CoF6P . It is known for its stability and unique properties, making it a valuable compound in various scientific research and industrial applications. The compound is often used as a catalyst and in the synthesis of other complex molecules.
Wirkmechanismus
- By inhibiting IMPDH, MFCD00269818 selectively depletes guanosine nucleotides, particularly in T and B lymphocytes. This inhibition suppresses cell-mediated immune responses and antibody formation .
- Additionally, MFCD00269818 inhibits glycosylation and expression of adhesion molecules, reducing lymphocyte and monocyte recruitment to sites of inflammation .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemische Analyse
Biochemical Properties
Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating electron transfer processes. The compound’s cobalt center can undergo redox reactions, making it an effective catalyst in oxidation-reduction reactions. It has been used in the synthesis of cobaltocenium-containing block copolymers and in the modification of organometallic electrode surfaces .
Cellular Effects
Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate influences various cellular processes. It can affect cell signaling pathways by altering the redox state of cellular components. This compound has been shown to impact gene expression and cellular metabolism by modulating the activity of redox-sensitive transcription factors and enzymes. Its ability to participate in electron transfer reactions makes it a valuable tool in studying cellular redox homeostasis .
Molecular Mechanism
The molecular mechanism of bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate involves its interaction with biomolecules through its cobalt center. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. It can also induce changes in gene expression by affecting the redox state of transcription factors. These interactions are crucial for its role as a catalyst in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to high temperatures or reactive chemicals. Long-term studies have shown that it can have lasting effects on cellular function, particularly in redox-sensitive pathways. Its stability and degradation profile are essential considerations for its use in biochemical experiments .
Dosage Effects in Animal Models
The effects of bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate vary with different dosages in animal models. At low doses, it can act as an effective catalyst without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its potential toxicity at elevated concentrations .
Metabolic Pathways
Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors that participate in electron transfer processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of redox-sensitive enzymes. Its role in these pathways is crucial for understanding its biochemical properties and applications .
Transport and Distribution
Within cells and tissues, bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. Understanding its transport and distribution is essential for optimizing its use in biochemical experiments and therapeutic applications .
Subcellular Localization
The subcellular localization of bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its catalytic effects. The compound’s activity and function can be modulated by its localization, making it a valuable tool for studying subcellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate typically involves the reaction of pentamethylcyclopentadienyl sodium with cobalt chloride in an organic solvent. This is followed by the addition of hexafluorophosphoric acid to yield the desired product . The reaction conditions usually require a controlled environment to ensure the stability and purity of the compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various organic ligands and solvents are used depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state cobalt complexes, while reduction can produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate is used as a catalyst in various organic reactions, including polymerization and hydrogenation . It is also employed in the synthesis of other organometallic compounds.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for potential use in drug delivery systems and as imaging agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials and as a catalyst in chemical manufacturing processes .
Vergleich Mit ähnlichen Verbindungen
- Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate
- Bis(pentamethylcyclopentadienyl)iron(II)
- Bis(ethylcyclopentadienyl)cobalt(II)
Uniqueness: Bis(pentamethylcyclopentadienyl)cobalt(III) hexafluorophosphate is unique due to its high stability and specific electronic properties, which make it an effective catalyst in various reactions. Compared to similar compounds, it offers better performance in certain catalytic applications and has a broader range of reactivity .
Eigenschaften
InChI |
InChI=1S/2C10H15.Co.F6P/c2*1-6-7(2)9(4)10(5)8(6)3;;1-7(2,3,4,5)6/h2*1-5H3;;/q;;;-1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBPOGOYFAQYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.F[P-](F)(F)(F)(F)F.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30CoF6P- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

![[2-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B6288966.png)


![[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)](/img/structure/B6288978.png)



![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)



